lithium;3-methyl-1H-2-benzofuran-1-ide
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Overview
Description
Lithium;3-methyl-1H-2-benzofuran-1-ide is a chemical compound with the molecular formula C9H7LiO. Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields . Industrial production methods may involve the use of microwave-assisted synthesis (MWI) to obtain benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
Lithium;3-methyl-1H-2-benzofuran-1-ide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diols can deliver benzofuran derivatives via dehydrative C-H alkenylation and annulation reactions .
Scientific Research Applications
Lithium;3-methyl-1H-2-benzofuran-1-ide has numerous scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have been studied for their potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Additionally, these compounds have shown promise as therapeutic drugs for diseases such as hepatitis C and cancer . In industry, benzofuran derivatives are used as synthetic chemical raw materials and in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of lithium;3-methyl-1H-2-benzofuran-1-ide involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Lithium;3-methyl-1H-2-benzofuran-1-ide can be compared to other benzofuran derivatives, such as benzothiophene and other benzofuran-based compounds . These compounds share similar structural features but may differ in their biological activities and applications. For example, benzothiophene derivatives have been developed as anticancer agents, while benzofuran derivatives have shown promise in treating viral infections . The uniqueness of this compound lies in its specific chemical structure and the presence of the lithium atom, which may confer distinct properties and reactivity.
Properties
CAS No. |
88000-91-3 |
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Molecular Formula |
C9H7LiO |
Molecular Weight |
138.1 g/mol |
IUPAC Name |
lithium;3-methyl-1H-2-benzofuran-1-ide |
InChI |
InChI=1S/C9H7O.Li/c1-7-9-5-3-2-4-8(9)6-10-7;/h2-5H,1H3;/q-1;+1 |
InChI Key |
HFTWBGYFGPRPRY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=C2C=CC=CC2=[C-]O1 |
Origin of Product |
United States |
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